2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine
Brand Name: Vulcanchem
CAS No.: 108342-87-6
VCID: VC20740898
InChI: InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1
SMILES: CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Molecular Formula: C26H45NO9
Molecular Weight: 515.6 g/mol

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine

CAS No.: 108342-87-6

Cat. No.: VC20740898

Molecular Formula: C26H45NO9

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine - 108342-87-6

CAS No. 108342-87-6
Molecular Formula C26H45NO9
Molecular Weight 515.6 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1
Standard InChI Key IPRZVEFFDTWBGV-DISONHOPSA-N
Isomeric SMILES CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Physicochemical Properties

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine exhibits distinct physicochemical properties that determine its behavior in various chemical environments and applications. Understanding these properties is essential for researchers working with this compound in synthetic procedures or developing new methodologies.

The compound has a molecular weight of 515.6 g/mol, which places it in the medium-sized molecule category among organic compounds. This molecular weight is consistent with the presence of the galactopyranose core structure and the four bulky pivaloyl protecting groups. The physical state of the compound at standard conditions is typically a crystalline solid with a defined melting point range.

Table 1 below summarizes the key physicochemical properties of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine:

PropertyValueReference
Molecular FormulaC₂₆H₄₅NO₉
Molecular Weight515.6 g/mol
Exact Mass515.309
Density1.11 g/cm³
Melting Point92-95°C
Boiling Point528.7°C at 760 mmHg
Flash Point75.9°C
LogP3.8333
Polar Surface Area (PSA)140.45
Vapor Pressure2.9E-11 mmHg at 25°C
Refractive Index1.488

The relatively high boiling point (528.7°C) and low vapor pressure (2.9E-11 mmHg) indicate that the compound has limited volatility at standard conditions, which is expected for a compound of this size and functionality . The LogP value of 3.8333 suggests moderate lipophilicity, which influences its solubility characteristics and potential for membrane permeability in biological systems .

The polar surface area (PSA) of 140.45 reflects the presence of multiple oxygen atoms in the pivaloyl groups and the core sugar structure, as well as the amine functionality . This moderate PSA value has implications for the compound's hydrogen bonding capabilities and potential interactions with other molecules in reaction systems.

Synthesis Methods

The synthesis of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine typically involves a multi-step process starting from readily available galactose derivatives. The preparation generally requires selective protection strategies and careful control of reaction conditions to ensure the desired stereochemistry at the anomeric center.

A common synthetic approach begins with commercially available D-galactose, which undergoes selective pivaloylation of the hydroxyl groups at positions 2, 3, 4, and 6. The pivaloylation is typically achieved using pivaloyl chloride or pivaloic anhydride in the presence of a suitable base such as pyridine or triethylamine. This step results in the per-O-pivaloylated galactose derivative.

Applications in Organic Synthesis

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine has found significant applications in organic synthesis, particularly in the preparation of complex carbohydrate derivatives and bioactive compounds. Its utility stems from the combination of a reactive amine functionality and the conformational control provided by the beta-configuration and bulky pivaloyl protecting groups.

Role as Chiral Auxiliary

One of the most important applications of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is its use as a chiral auxiliary in asymmetric synthesis. The compound's defined stereochemistry and conformational rigidity make it an excellent template for controlling stereoselectivity in various transformations.

The bulky pivaloyl groups play a crucial role in facilitating stereoselective reactions by creating a sterically biased environment around the reaction center. This steric influence directs the approach of reagents to specific faces of reactive intermediates, leading to preferential formation of one stereoisomer over others.

In practical applications, 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine has been employed in:

  • Asymmetric aldol reactions

  • Stereoselective alkylations

  • Diastereoselective cycloadditions

  • Enantioselective transformations of prochiral substrates

The temporary attachment of this chiral auxiliary to a substrate, followed by a stereocontrolled transformation and subsequent removal of the auxiliary, provides access to enantiomerically enriched products that would be challenging to obtain through other means.

Development of Bioactive Compounds

The compound has proven valuable in the synthesis of biologically active molecules, particularly those containing carbohydrate moieties or requiring precise stereochemical control. Research has demonstrated its utility in developing:

  • Glycosylated natural products

  • Carbohydrate-based drug candidates

  • Glycomimetics with improved pharmacological properties

An important application involves the conversion of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine into 2-amino glycal derivatives, which serve as versatile intermediates in carbohydrate chemistry . These glycal derivatives can undergo further transformations to produce highly functionalized β-enamino ketones with potential biological significance .

Additionally, research has shown that 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine can be coupled to chlorambucil, an alkylating anticancer agent, through amide bond formation . This approach provides novel chlorambucil derivatives with potentially enhanced pharmacological properties or targeted delivery capabilities. The bonding of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine to chlorambucil represents an interesting strategy for developing carbohydrate-based anticancer agents with potentially improved specificity or pharmacokinetic properties .

Research Findings and Current Studies

Research involving 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine has expanded in recent years, with several notable studies highlighting its synthetic utility and potential applications. This section summarizes key research findings and current areas of investigation.

A significant area of research has focused on the development of 2-amino glycal derivatives using 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine as a precursor . Iglesias-Guerra and colleagues reported a general method for synthesizing these glycal derivatives and their subsequent conversion into highly functionalized β-enamino ketones . This research, published in the European Journal of Organic Chemistry, demonstrated that a new 2-(amino-disubstituted) glycal backbone could be obtained independently of various structural factors, including aglycon and nitrogen substituents, configuration of starting amino sugars, and the oxidative system employed .

The reactivity of these 2-amino glycals with various amines has been studied in detail, revealing their potential as versatile synthetic intermediates. Reactions were performed with differently N-substituted amino glycals and a variety of alkyl- and arylamines, leading to the formation of structurally diverse β-enamino ketones . These compounds represent an interesting class of highly functionalized carbohydrate derivatives with potential applications in medicinal chemistry.

In another line of research, 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine has been employed in the synthesis of novel alkylating agents derived from sugars . A notable example is the bonding of this compound to chlorambucil through amide formation, resulting in chlorambucilamide derivatives with potential anticancer activity . This approach represents an interesting strategy for developing carbohydrate-based anticancer agents with potentially improved specificity or pharmacokinetic properties.

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